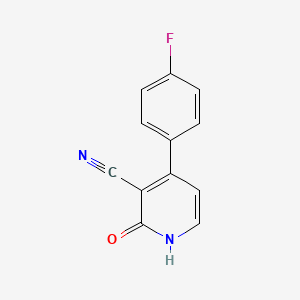![molecular formula C18H17F3N6O B2660760 2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2380079-94-5](/img/structure/B2660760.png)
2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyridazine ring, which is further connected to a piperazine ring and a pyrano[4,3-b]pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridazine and piperazine intermediates. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Piperazine: The pyridazine intermediate is then coupled with piperazine using coupling reagents like EDCI or DCC.
Formation of the Pyrano[4,3-b]pyridine Moiety: This involves cyclization reactions, often catalyzed by acids or bases, to form the final heterocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using larger batch reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitrile group to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various nucleophiles at the trifluoromethyl position.
Wissenschaftliche Forschungsanwendungen
2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.
Pharmacology: The compound is studied for its potential effects on different biological pathways, including its role as an enzyme inhibitor or receptor modulator.
Chemical Biology: It is used as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine Derivatives: These compounds share the trifluoromethyl group and have been studied for their anticancer properties.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based Compounds: These compounds are known for their energetic material properties and have applications in materials science.
Uniqueness
2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is unique due to its combination of a pyridazine ring with a trifluoromethyl group and a pyrano[4,3-b]pyridine moiety. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other similar compounds.
Eigenschaften
IUPAC Name |
2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O/c19-18(20,21)15-1-2-16(25-24-15)26-4-6-27(7-5-26)17-12(10-22)9-13-11-28-8-3-14(13)23-17/h1-2,9H,3-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLHWOFVONPCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)N3CCN(CC3)C4=NN=C(C=C4)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2660677.png)



![N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2660683.png)
![2-cyclopropyl-1-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2660684.png)
![7-(4-fluorophenyl)-3-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2660686.png)
![N-[(4-chlorophenyl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2660687.png)
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2660689.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2660690.png)
![8-Methoxy-5-methyl-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2660691.png)
![ethyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2660694.png)
![1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one](/img/structure/B2660695.png)

